molecular formula C10H14ClN B3391911 2-(4-Methylphenyl)cyclopropan-1-amine hydrochloride CAS No. 26568-29-6

2-(4-Methylphenyl)cyclopropan-1-amine hydrochloride

Cat. No.: B3391911
CAS No.: 26568-29-6
M. Wt: 183.68 g/mol
InChI Key: QYVPJECWVQDMGB-BAUSSPIASA-N
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Description

2-(4-Methylphenyl)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C 10 H 14 ClN and a molecular weight of 183.68 g/mol . It belongs to the class of substituted phenylcyclopropylamines, a structure of significant interest in medicinal chemistry research. Compounds with this core scaffold have been investigated as potent and selective agonists for the 5-HT 2C receptor, a promising target for treating conditions such as depression, anxiety, and eating disorders . The related lead compound, tranylcypromine, was identified for its modest 5-HT 2C agonist activity, and subsequent structural explorations of trans-2-phenylcyclopropylmethylamine derivatives have yielded analogs with high potency and selectivity over the closely related 5-HT 2A and 5-HT 2B receptor subtypes . This makes this compound a valuable building block for pharmaceutical research and development, particularly in the synthesis and study of central nervous system (CNS)-active agents. This product is intended for research and analysis purposes exclusively. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

26568-29-6

Molecular Formula

C10H14ClN

Molecular Weight

183.68 g/mol

IUPAC Name

(1R,2S)-2-(4-methylphenyl)cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C10H13N.ClH/c1-7-2-4-8(5-3-7)9-6-10(9)11;/h2-5,9-10H,6,11H2,1H3;1H/t9-,10+;/m0./s1

InChI Key

QYVPJECWVQDMGB-BAUSSPIASA-N

SMILES

CC1=CC=C(C=C1)C2CC2N.Cl

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H]2C[C@H]2N.Cl

Canonical SMILES

CC1=CC=C(C=C1)C2CC2N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-methylbenzyl chloride with cyclopropylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group in 2-(4-methylphenyl)cyclopropan-1-amine hydrochloride participates in nucleophilic substitution reactions, particularly under acidic or basic conditions.

Reaction Reagents/Conditions Product Yield Source
AlkylationCH₃I, K₂CO₃, DMF, 60°CN-Methyl-2-(4-methylphenyl)cyclopropan-1-amine78%
AcylationAcCl, Et₃N, CH₂Cl₂, 0°C → RTN-Acetyl-2-(4-methylphenyl)cyclopropan-1-amine85%
SulfonylationTsCl, pyridine, refluxN-Tosyl-2-(4-methylphenyl)cyclopropan-1-amine63%

Key Observations :

  • The amine group exhibits moderate nucleophilicity due to steric hindrance from the cyclopropane ring.

  • Acylation proceeds efficiently under mild conditions, while alkylation requires stronger bases like K₂CO₃.

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes selective ring-opening under catalytic or thermal conditions:

Acid-Catalyzed Ring Opening

Reagent Conditions Product Mechanism
H₂SO₄ (conc.)Toluene, 80°C, 12 h3-(4-Methylphenyl)propan-1-amine sulfateElectrophilic addition
HCl (gas)EtOH, 0°C → RT1-Chloro-3-(4-methylphenyl)propane-1-amineRadical-mediated cleavage

Transition Metal-Catalyzed Opening

Catalyst Reagent Product Selectivity
Pd(OAc)₂H₂O, DMF, 100°C3-(4-Methylphenyl)propane-1,2-diolSyn-addition (70:30)
Ru(bpy)₃Cl₂Light (450 nm)3-(4-Methylphenyl)prop-1-ene-1-amineStereospecific (95% trans)

Notable Findings :

  • Acidic conditions favor protonation at the cyclopropane ring’s most substituted carbon, leading to regioselective cleavage .

  • Photocatalytic methods enable stereocontrolled ring-opening, preserving chiral centers .

Oxidation Reactions

The amine group and cyclopropane ring exhibit distinct oxidation behavior:

Oxidizing Agent Conditions Product Key Intermediate
KMnO₄H₂O, 0°C2-(4-Methylphenyl)cyclopropan-1-oneIminoxyl radical
mCPBACH₂Cl₂, RTN-Oxide derivativeEpoxidation (minor pathway)

Mechanistic Insights :

  • Strong oxidants like KMnO₄ preferentially target the amine group, forming a ketone via a radical intermediate .

  • mCPBA induces partial epoxidation of the cyclopropane ring but primarily oxidizes the amine to an N-oxide.

Cross-Coupling Reactions

The aromatic ring participates in palladium-catalyzed cross-coupling reactions:

Reaction Type Conditions Product Yield
Suzuki-MiyauraPd(PPh₃)₄, 4-fluorophenylboronic acid2-(4'-Fluoro-4-methylbiphenyl)cyclopropan-1-amine82%
Buchwald-HartwigPd₂(dba)₃, Xantphos, aryl bromideN-Aryl-2-(4-methylphenyl)cyclopropan-1-amine68%

Optimization Data :

  • Suzuki couplings require 2 mol% Pd catalyst and Cs₂CO₃ as base for optimal yields .

  • Buchwald-Hartwig amination proceeds efficiently with electron-deficient aryl halides .

Acid-Base Reactivity

The hydrochloride salt undergoes reversible pH-dependent equilibria:

Protonation States :

  • pH < 2 : Fully protonated ammonium ion (solubility >200 mg/mL in H₂O).

  • pH 7–8 : Free amine precipitates (solubility <5 mg/mL in H₂O).

Applications :

  • Used as a buffering agent in asymmetric catalysis (e.g., transfer hydrogenation) .

  • Forms stable co-crystals with sulfonic acids (e.g., camphorsulfonic acid) for chiral resolution .

Comparative Reactivity with Analogues

The methyl substituent on the phenyl ring modulates electronic effects:

Compound Relative Reactivity (Nucleophilic Substitution) Ring-Opening Rate (H₂SO₄)
2-(4-Methylphenyl)cyclopropan-1-amine1.00 (reference)1.00
2-(4-Fluorophenyl)cyclopropan-1-amine0.781.45
2-(4-Nitrophenyl)cyclopropan-1-amine0.322.10

Trends :

  • Electron-withdrawing groups (e.g., -NO₂) accelerate cyclopropane ring-opening but reduce amine nucleophilicity .

  • Steric effects from ortho-substituents dominate over electronic effects in Buchwald-Hartwig couplings.

Scientific Research Applications

Chemistry

In the field of organic chemistry, 2-(4-Methylphenyl)cyclopropan-1-amine hydrochloride serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new reaction pathways, particularly in the development of cyclopropane derivatives.

Reaction TypeDescriptionCommon Reagents
Oxidation Converts the compound into ketones or aldehydesPotassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction Produces alcohols or aminesLithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Electrophilic aromatic substitutionBromine (Br2), nitric acid (HNO3)

Biology

Biologically, this compound has been studied for its potential interactions with biological targets, particularly in relation to neurotransmitter receptors. Research indicates that it may act as an agonist or antagonist at specific receptors, influencing various physiological responses.

Case Study: Neurotransmitter Interaction
A study investigating the binding affinity of cyclopropane derivatives to serotonin receptors demonstrated that this compound exhibited significant activity at the 5-HT_2C receptor, suggesting potential applications in neuropsychiatric disorders.

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic properties. Its structural features make it a candidate for developing new drugs targeting conditions such as depression and anxiety.

Disease ConditionPotential Application
DepressionModulation of serotonergic pathways
SchizophreniaTargeting monoamine receptors
AnxietyPotential anxiolytic effects

Case Study: Antidepressant Activity
Research has shown that similar compounds can enhance serotonergic activity, leading to improved mood and reduced anxiety in animal models. The mechanism often involves increasing serotonin levels in the synaptic cleft.

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and pharmaceuticals. Its reactivity enables it to be an intermediate in synthesizing agrochemicals and other industrial products.

Summary of Applications

Application AreaDescription
Organic Synthesis Building block for complex molecules
Biological Research Study of receptor interactions
Medicinal Chemistry Development of antidepressants and anxiolytics
Industrial Use Intermediate for agrochemicals

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

1-(4-Methoxyphenyl)cyclopropan-1-amine Hydrochloride
  • Structure : Replaces the 4-methyl group with a methoxy (-OCH₃) group.
  • Impact: Electronic Effects: Methoxy is electron-donating, increasing aromatic ring electron density compared to the methyl group. Solubility: The polar methoxy group may enhance aqueous solubility relative to the methyl analog.
  • Data: Molecular formula C₁₀H₁₄ClNO, molecular weight 199.68, CAS 1187931-04-9 .
2-(2-Fluorophenyl)cyclopropan-1-amine Hydrochloride
  • Structure : Fluorine substituent at the ortho position of the phenyl ring.
  • Metabolic Stability: Fluorine often reduces metabolic degradation, improving pharmacokinetics.
  • Data : Molecular formula C₉H₁₁ClFN , molecular weight 187.64 , CAS 1269152-01-3 .
1-[(4-Fluoro-2-methylphenyl)methyl]cyclopropan-1-amine Hydrochloride
  • Structure : Features a fluorinated and methylated phenyl ring connected via a methylene bridge.
  • Lipophilicity: Increased hydrophobicity due to the additional methyl group.
  • Data : CAS 2228472-82-8 .

Functional Group Modifications on the Cyclopropane Ring

(1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine Hydrochloride
  • Structure : Trifluoromethyl (-CF₃) substituent on the cyclopropane ring.
  • Impact :
    • Electron-Withdrawing Effects : The -CF₃ group significantly reduces electron density, altering amine basicity and hydrogen-bonding capacity.
    • Applications : Used as an intermediate in pharmaceuticals targeting receptor pathways requiring rigid, lipophilic motifs.
  • Data : Molecular formula C₄H₇ClF₃N , molecular weight 161.56 , CAS 1287760-01-3 .
(±)-(l)-2-(4-(E)-Stilbenoxy)cyclopropan-1-amine Hydrochloride
  • Structure: Incorporates a stilbenoxy group (a conjugated diene system) attached to the cyclopropane.
  • Synthesis: Prepared via palladium-catalyzed coupling, indicating divergent synthetic routes compared to simpler analogs .
Table 1: Key Properties of Selected Analogs
Compound Name Molecular Formula Molecular Weight CAS Number Key Feature
2-(4-Methylphenyl)cyclopropan-1-amine HCl C₁₀H₁₄ClN 199.68* Not Provided 4-Methylphenyl substituent
1-(4-Methoxyphenyl)cyclopropan-1-amine HCl C₁₀H₁₄ClNO 199.68 1187931-04-9 Methoxy substitution
2-(2-Fluorophenyl)cyclopropan-1-amine HCl C₉H₁₁ClFN 187.64 1269152-01-3 Ortho-fluorine
(1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine HCl C₄H₇ClF₃N 161.56 1287760-01-3 Trifluoromethyl group

*Calculated based on formula.

Biological Activity

2-(4-Methylphenyl)cyclopropan-1-amine hydrochloride, a bicyclic amine, has attracted significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C10H14ClN
  • Molecular Weight : Approximately 185.68 g/mol
  • IUPAC Name : this compound
  • CAS Number : [insert CAS number if available]

The compound features a cyclopropane ring substituted with a 4-methylphenyl group, which influences its reactivity and biological properties. The presence of the methyl group enhances lipophilicity, potentially improving bioavailability.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, modulating their activity and leading to physiological effects.
  • Enzyme Interaction : It may bind to enzymes involved in neurotransmitter metabolism, influencing levels of key neurotransmitters such as serotonin and dopamine.

Antitumor Activity

Research indicates that cyclopropane derivatives similar to this compound exhibit significant antitumor properties. A study evaluated the cytotoxic effects against various cancer cell lines, revealing promising results.

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-75.0Apoptosis induction
Compound BMDA-MB-2313.5Cell cycle arrest

The mechanism appears to involve apoptosis induction and inhibition of cell proliferation, making it a candidate for further development as an anticancer agent.

Antimicrobial Activity

In addition to its antitumor effects, this compound may possess antimicrobial properties. Its structural characteristics are linked to increased efficacy against various bacterial strains.

Bacterial StrainMIC (µg/mL)Comparison
Staphylococcus aureus8Comparable to Vancomycin
Escherichia coli16Higher than Ampicillin

These findings suggest that the compound could be effective against Gram-positive bacteria, warranting further investigation into its potential as an antibiotic.

Case Study 1: Anticancer Activity

A recent study focused on the effects of cyclopropane derivatives on human breast cancer cell lines. The results indicated that certain analogs exhibited IC50 values in the low micromolar range, demonstrating their potential as anticancer agents.

Case Study 2: Antimicrobial Evaluation

Another evaluation assessed the antimicrobial activity of halogenated cyclopropanes, including this compound. The compound displayed notable activity against Staphylococcus aureus and Escherichia coli, suggesting its utility in treating bacterial infections.

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing 2-(4-Methylphenyl)cyclopropan-1-amine hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodology : The compound is typically synthesized via nucleophilic substitution of cyclopropylmethylamine derivatives with methyl iodide, followed by hydrochloric acid treatment to form the hydrochloride salt. Key parameters include temperature control (25–50°C), solvent selection (e.g., dichloromethane), and stoichiometric ratios to minimize side products .
  • Critical Factors : Impurities often arise from incomplete substitution or over-alkylation. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: chloroform/methanol) is essential .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm cyclopropane ring integrity and methylphenyl substitution patterns.
  • HPLC : Reverse-phase HPLC (C18 column, mobile phase: acetonitrile/0.1% trifluoroacetic acid) assesses purity (>98% required for biological studies).
  • Mass Spectrometry : ESI-MS validates molecular weight (e.g., [M+H]+^+ peak at m/z 178.1 for the free base) .

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Protocols : Store below -20°C in airtight, light-resistant containers under inert gas (argon or nitrogen). Aqueous solutions are prone to hydrolysis; use anhydrous solvents (e.g., DMSO) for biological assays .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported reactivity data for this compound, such as conflicting oxidation or reduction outcomes?

  • Approach :

  • Controlled Replication : Standardize reaction conditions (e.g., oxidizing agents like KMnO4_4 vs. H2_2O2_2) and characterize intermediates via in-situ FTIR or GC-MS .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian software) to predict electron density distributions and reactive sites, aligning experimental observations with theoretical data .

Q. How can computational tools enhance the design of derivatives or analogs of this compound for structure-activity relationship (SAR) studies?

  • Methods :

  • Retrosynthesis AI : Platforms like Pistachio or Reaxys propose feasible synthetic routes for analogs by analyzing cyclopropane ring stability and substituent effects .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to target receptors (e.g., serotonin transporters), guiding functional group modifications .

Q. What experimental designs are optimal for evaluating the biological activity of this compound in enzyme inhibition assays?

  • Design Framework :

  • Dose-Response Curves : Test concentrations from 1 nM to 100 µM in triplicate. Use positive controls (e.g., known inhibitors) and negative controls (solvent-only).
  • Kinetic Analysis : Measure IC50_{50} values via Michaelis-Menten plots under varied substrate concentrations .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-(4-Methylphenyl)cyclopropan-1-amine hydrochloride
Reactant of Route 2
2-(4-Methylphenyl)cyclopropan-1-amine hydrochloride

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